molecular formula C19H17FN2O2 B3042413 Ethyl 1-(4-fluorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate CAS No. 618070-55-6

Ethyl 1-(4-fluorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate

Cat. No.: B3042413
CAS No.: 618070-55-6
M. Wt: 324.3 g/mol
InChI Key: KIYLSXORQGQIGJ-UHFFFAOYSA-N
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Description

Ethyl 1-(4-fluorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a 4-fluorobenzyl group and a phenyl group, along with an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-fluorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate typically involves the reaction of 4-fluorobenzyl bromide with 3-phenyl-1H-pyrazole-5-carboxylic acid in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux, and the resulting product is then esterified using ethyl chloroformate to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-fluorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-fluorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The presence of the fluorobenzyl and phenyl groups can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Ethyl 1-(4-fluorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate can be compared with other pyrazole derivatives, such as:

    Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.

    Ethyl 1-(4-methylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylate: Contains a methyl group instead of fluorine, leading to different chemical and biological properties.

    Ethyl 1-(4-nitrobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate: The nitro group can significantly alter the compound’s electronic properties and reactivity.

The uniqueness of this compound lies in the presence of the fluorine atom, which can enhance its stability, lipophilicity, and binding affinity for specific targets.

Properties

IUPAC Name

ethyl 2-[(4-fluorophenyl)methyl]-5-phenylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2/c1-2-24-19(23)18-12-17(15-6-4-3-5-7-15)21-22(18)13-14-8-10-16(20)11-9-14/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIYLSXORQGQIGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1CC2=CC=C(C=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618070-55-6
Record name ETHYL 1-(4-FLUOROBENZYL)-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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